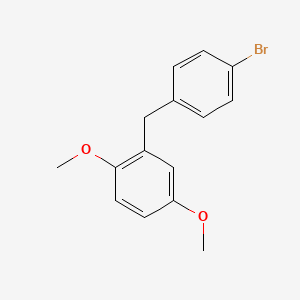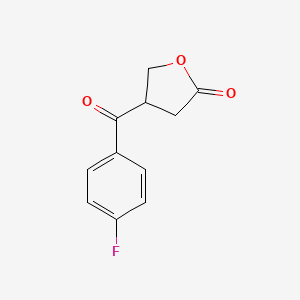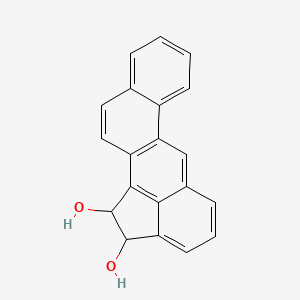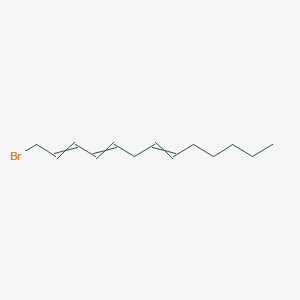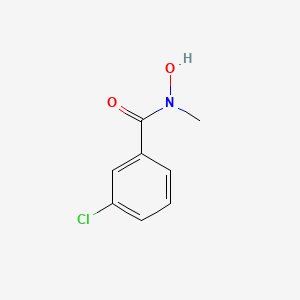
3-Chloro-N-hydroxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-hydroxy-N-methylbenzamide is an organic compound with the molecular formula C8H8ClNO2 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom, a hydroxyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-hydroxy-N-methylbenzamide typically involves the chlorination of N-hydroxy-N-methylbenzamide. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the benzene ring in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-N-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-chloro-N-methylbenzamide.
Reduction: The compound can be reduced to remove the chlorine atom, yielding N-hydroxy-N-methylbenzamide.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-Chloro-N-methylbenzamide.
Reduction: N-hydroxy-N-methylbenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Chloro-N-hydroxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may enhance the compound’s binding affinity to certain targets, increasing its potency. The exact pathways and molecular targets are subject to ongoing research to fully elucidate its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-N-methylbenzamide: Lacks the hydroxyl group, which may reduce its hydrogen bonding capability.
N-Hydroxy-N-methylbenzamide: Lacks the chlorine atom, potentially affecting its binding affinity and potency.
3-Hydroxy-N-methylbenzamide: Lacks the chlorine atom, similar to N-hydroxy-N-methylbenzamide.
Uniqueness
3-Chloro-N-hydroxy-N-methylbenzamide is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical properties and potential biological activities. The combination of these functional groups allows for versatile chemical reactivity and the possibility of multiple interactions with molecular targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
80382-60-1 |
|---|---|
Fórmula molecular |
C8H8ClNO2 |
Peso molecular |
185.61 g/mol |
Nombre IUPAC |
3-chloro-N-hydroxy-N-methylbenzamide |
InChI |
InChI=1S/C8H8ClNO2/c1-10(12)8(11)6-3-2-4-7(9)5-6/h2-5,12H,1H3 |
Clave InChI |
OQNWUGXINSMGTG-UHFFFAOYSA-N |
SMILES canónico |
CN(C(=O)C1=CC(=CC=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)
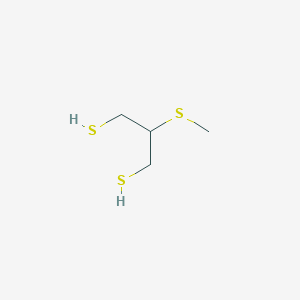
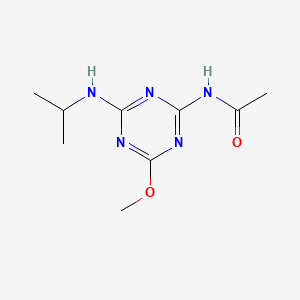
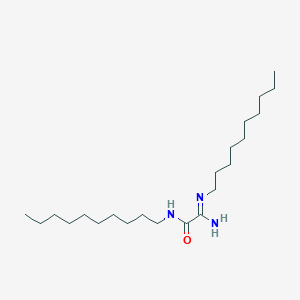
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![N-[1-(3,4-Dichlorophenyl)non-1-EN-3-ylideneamino]-2,3,4,5,6-pentafluoro-aniline](/img/structure/B14411209.png)
![1-Ethyl-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium perchlorate](/img/structure/B14411214.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
